molecular formula C14H15ClN2O2 B14941385 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol

7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol

Cat. No.: B14941385
M. Wt: 278.73 g/mol
InChI Key: YKFTZWLZSNVQJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which plays a crucial role in glycoprotein folding quality control in the endoplasmic reticulum. By binding to the enzyme, the compound disrupts its activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol exhibits unique properties due to the presence of both the chloro and morpholin-4-ylmethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

7-chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C14H15ClN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)11-2-1-3-16-13(11)14(12)18/h1-3,8,18H,4-7,9H2

InChI Key

YKFTZWLZSNVQJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)Cl

solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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